molecular formula C8H12ClFN2 B13507048 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride

3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride

Cat. No.: B13507048
M. Wt: 190.64 g/mol
InChI Key: VTOHMEKKEMLGOM-UHFFFAOYSA-N
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Description

3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom attached to a pyridine ring, which is further connected to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoropyridin-3-yl)propan-1-aminehydrochloride is unique due to its specific structural features, such as the presence of both a fluorine atom and a propan-1-amine group

Properties

Molecular Formula

C8H12ClFN2

Molecular Weight

190.64 g/mol

IUPAC Name

3-(2-fluoropyridin-3-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H11FN2.ClH/c9-8-7(3-1-5-10)4-2-6-11-8;/h2,4,6H,1,3,5,10H2;1H

InChI Key

VTOHMEKKEMLGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)CCCN.Cl

Origin of Product

United States

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